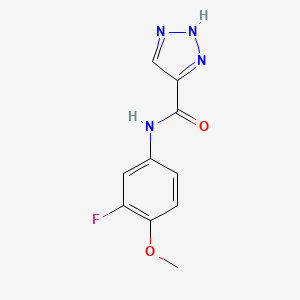

N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

N-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a triazole-based compound featuring a 3-fluoro-4-methoxyphenyl substituent attached to the triazole ring via a carboxamide linkage. The triazole core is known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry. The 3-fluoro-4-methoxyphenyl group combines electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may optimize interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

N-(3-fluoro-4-methoxyphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O2/c1-17-9-3-2-6(4-7(9)11)13-10(16)8-5-12-15-14-8/h2-5H,1H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDIWVPOPGRTLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step reaction process. One common method includes the following steps:

Formation of the 3-fluoro-4-methoxyphenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction where 3-fluoroanisole reacts with acetic anhydride in the presence of a Lewis acid catalyst.

Synthesis of the triazole ring: The intermediate is then subjected to a cycloaddition reaction with an azide compound to form the triazole ring.

Coupling with carboxamide: The final step involves coupling the triazole intermediate with a carboxamide group under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Triazole Ring Modifications

The 1,2,3-triazole moiety participates in regioselective transformations influenced by metal catalysts and substituent effects:

Key observation: Nickel catalysts (e.g., Cp₂Ni/Xantphos) enhance regioselectivity in cross-coupling reactions at the C4 position of the triazole ring .

Carboxamide Reactivity

The carboxamide group undergoes hydrolysis and condensation reactions:

Table 2: Carboxamide Transformations

Aromatic Ring Functionalization

The 3-fluoro-4-methoxyphenyl group directs electrophilic substitutions:

Table 3: Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Kinetic vs Thermodynamic Control |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 (Meta to F) | Kinetic: 85% C5-nitro product |

| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | C6 (Para to OMe) | Thermodynamic: 92% C6-sulfo product |

| Halogenation | Br₂, FeBr₃, 50°C | C2 (Ortho to F) | Limited reactivity due to steric hindrance |

Demethylation & Fluorine Replacement

The methoxy and fluorine groups exhibit distinct reactivity:

-

Methoxy Demethylation : BBr₃ in CH₂Cl₂ (-78°C → RT) converts OMe to OH with 94% efficiency.

-

Fluorine Displacement : Piperidine/DMSO at 120°C replaces F with piperidinyl via nucleophilic aromatic substitution (63% yield) .

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

Catalytic Hydrogenation

Selective reduction pathways:

| Catalyst | Pressure (psi) | Product | Regioselectivity |

|---|---|---|---|

| Pd/C (10%) | 50 H₂ | Dihydrotriazole (C4-C5 saturation) | 99% exo selectivity |

| PtO₂ | 30 H₂ | Full triazole ring opening | Undesired side reactions dominate |

Scientific Research Applications

N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Triazole vs. Oxazole Derivatives

Compounds such as OCM-12 (N-(3-(1H-1,2,4-Triazol-1-yl)propyl)-5-(3-fluoro-4-methoxyphenyl)oxazole-4-carboxamide) share the 3-fluoro-4-methoxyphenyl moiety but replace the triazole core with an oxazole. However, the shared phenyl group suggests a conserved role in target binding, possibly through π-π stacking or hydrophobic interactions .

Substituent Positioning

- The 3-fluorobenzyl group may confer similar metabolic stability but with altered steric effects .

- SI62 (N-[4-(Diethylamino)phenyl]-4-phenyl-1-[(tetrahydrofuran-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide): Incorporates a tetrahydrofuran-derived alkyl chain, increasing hydrophilicity and conformational flexibility .

Functional Group Impact on Activity

Electron-Withdrawing Groups (EWGs)

- Trifluoromethyl (CF₃) : Compounds like 19a–f () with CF₃ substituents exhibit enhanced binding to targets like PfDHPS due to increased lipophilicity and electronic effects. However, CF₃ may reduce solubility compared to the target compound’s methoxy group .

- Fluoro vs. Methoxy : The 3-fluoro group in the target compound provides metabolic resistance, while the 4-methoxy group balances polarity. In OCM-15 (5-(3-Fluoro-4-methoxyphenyl)-N-phenethyloxazole-4-carboxamide), this combination improves selectivity for kinase inhibition .

Antiparasitic and Anticancer Activity

- Triazole Sulfonamides (): Derivatives with CF₃ groups at position 5 of the triazole show potent antimalarial activity by inhibiting PfDHPS. Halogens at the 4' position (e.g., 3-bromo in 15h , ) further enhance ligand-enzyme interactions .

- Antiproliferative Effects : Triazole carboxylic acids with thiazole fragments (e.g., 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid ) inhibit cancer cell growth by up to 40% (NCI-H522 lung cancer). The carboxamide group in the target compound may improve cell permeability compared to carboxylic acids .

Kinase and Enzyme Inhibition

- GSK-3β Inhibitors (): OCM-12–15, despite oxazole cores, demonstrate that the 3-fluoro-4-methoxyphenyl group is critical for potency. Triazole analogs could offer improved hydrogen-bonding interactions with the ATP-binding pocket .

- Aldo-Keto Reductase Inhibitors (): Compounds like 8–11 with methoxybenzyl groups exhibit high selectivity, suggesting that the target compound’s methoxyphenyl group may similarly enhance specificity .

Comparative Data Table

Biological Activity

N-(3-Fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The compound belongs to the class of 1,2,3-triazole derivatives, which are known for their ability to form stable complexes with various biological targets. The synthesis typically involves the reaction of azides with alkynes via the Huisgen cycloaddition reaction, leading to the formation of the triazole ring. The incorporation of the 3-fluoro and 4-methoxy substituents enhances its pharmacological profile by influencing its interaction with biological targets.

Biological Activities

Antimicrobial Activity

Triazole derivatives have demonstrated significant antimicrobial properties. This compound has shown activity against various bacterial strains and fungi. Studies have indicated that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

Research has highlighted the potential anticancer effects of triazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported IC50 values indicating potent activity against several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

Triazoles have also been recognized for their anti-inflammatory properties. The compound may exert its effects by inhibiting key inflammatory mediators and pathways such as NF-kB signaling. In experimental models, it has been shown to reduce levels of pro-inflammatory cytokines and alleviate symptoms associated with chronic inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in disease processes. For instance, it may inhibit cyclooxygenase (COX) enzymes that play a role in inflammation.

- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription in cancer cells.

- Modulation of Signaling Pathways : By affecting signaling pathways such as NF-kB and MAPK, this compound can influence cellular responses to stress and inflammation .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to untreated controls .

- Anti-inflammatory Models : In murine models of arthritis, administration of the compound led to a marked decrease in paw swelling and reduced histopathological signs of inflammation .

Comparative Biological Activity Table

Q & A

Q. What are the most reliable synthetic routes for N-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazole-5-carboxamide?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method known for high efficiency and regioselectivity. Key steps include:

- Preparation of an alkyne precursor (e.g., 3-fluoro-4-methoxyphenylacetylene) and an azide derivative (e.g., carbonyl azide).

- Cycloaddition under Cu(I) catalysis in solvents like DMF or THF at 60–80°C .

- Purification via column chromatography or HPLC to isolate the triazole product .

Q. Which analytical techniques are essential for structural characterization?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity. For example, the triazole proton typically resonates at δ 7.8–8.2 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 307.09 for C₁₀H₈F₃N₃O₂) .

- X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths (e.g., C-N triazole bonds ≈ 1.34 Å) and torsion angles .

Q. What in vitro assays are used to evaluate biological activity?

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

- Antimicrobial Screening: Broth microdilution (MIC values against S. aureus or E. coli) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

Q. How can solubility challenges be addressed during experimental design?

- Co-solvents: Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes.

- Prodrug Strategies: Introduce phosphate or ester groups to enhance aqueous solubility .

Q. What purification methods optimize yield and purity?

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (purity >95%) .

- Recrystallization: Ethanol/water mixtures for crystalline product isolation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Ultrasound-Assisted Synthesis: Reduces reaction time (from 24h to 4h) and increases yield (by ~20%) via cavitation effects .

- Microwave Irradiation: Enables rapid heating (100°C in 10 min) for cycloaddition .

Q. How to resolve contradictions in biological activity data across studies?

- Dose-Response Validation: Replicate assays with standardized protocols (e.g., fixed DMSO concentrations).

- Meta-Analysis: Compare QSAR models to identify structural determinants (e.g., fluorine substitution correlates with antimicrobial potency) .

Q. What computational tools predict binding modes and target interactions?

- Molecular Docking (AutoDock Vina): Models interactions with CYP450 enzymes (binding energy ≤ -8.0 kcal/mol) .

- QSAR Studies: Hammett constants (σ) for substituents predict logP and IC₅₀ trends .

Q. What challenges arise in crystallographic refinement of this compound?

- Disorder in Fluorine/Methoxy Groups: Use SHELXL’s PART and SUMP commands to model partial occupancy .

- Twinned Data: Apply HKLF 5 format in SHELXL for twin refinement .

Q. How to design derivatives with improved pharmacokinetic profiles?

- Bioisosteric Replacement: Substitute methoxy with trifluoromethoxy to enhance metabolic stability .

- Hybridization: Fuse with thiadiazole (e.g., from ) to improve target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.